LogP and Lipophilicity: A Quantitative Comparison with Unsubstituted Pyridin-3-amine
The introduction of the 6-ethyl group in 6-Ethylpyridin-3-amine increases lipophilicity by approximately 1.1 LogP units compared to the unsubstituted pyridin-3-amine scaffold. This change impacts membrane permeability and distribution profiles in medicinal chemistry campaigns .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 1.1 |
| Comparator Or Baseline | Pyridin-3-amine (CAS: 462-08-8) - LogP ~0.0 (estimated baseline for unsubstituted aminopyridine core) |
| Quantified Difference | Approximately +1.1 LogP units |
| Conditions | Calculated via multiple computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) as reported by vendor. |
Why This Matters
A higher LogP suggests enhanced membrane permeability, a critical parameter for medicinal chemists optimizing the pharmacokinetic profile of drug candidates containing this building block.
